

Basic properties and structure of Ac-DNLD-AMC peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-DNLD-AMC

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Ac-DNLD-AMC Peptide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DNLD-AMC (Acetyl-Aspartyl-Asparaginyl-Leucyl-Aspartyl-7-amino-4-methylcoumarin) is a highly specific, fluorogenic peptide substrate for caspase-3, a key executioner enzyme in the apoptotic pathway. Its unique amino acid sequence, DNLD, confers a high degree of selectivity for caspase-3, making it an invaluable tool for the precise measurement of caspase-3 activity in complex biological samples. This guide provides an in-depth overview of the core properties, structure, and applications of **Ac-DNLD-AMC**, complete with detailed experimental protocols and visual diagrams to facilitate its effective use in research and drug development.

Core Properties and Structure

Ac-DNLD-AMC is a synthetic tetrapeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the peptide is non-fluorescent. However, upon cleavage by active caspase-3 between the aspartate (D) residue and AMC, the highly fluorescent AMC moiety is released. The intensity of this fluorescence is directly proportional to the activity of caspase-3 in the sample.

Physicochemical Properties

Property	Value
Full Sequence	Ac-Asp-Asn-Leu-Asp-AMC
Molecular Formula	C ₃₀ H ₃₈ N ₆ O ₁₂ [1]
Molecular Weight	674.65 g/mol [1]
CAS Number	958001-92-8[1]
Purity	Typically >95% (as determined by HPLC)[1]
Appearance	Lyophilized white to off-white powder
Solubility	Soluble in DMSO
Storage	Store lyophilized peptide at -20°C.[1] Once reconstituted in DMSO, store in aliquots at -20°C and avoid repeated freeze-thaw cycles.

Fluorogenic Properties

Property	Value
Excitation Maximum (cleaved AMC)	340-360 nm[1][2]
Emission Maximum (cleaved AMC)	440-460 nm[1][2]

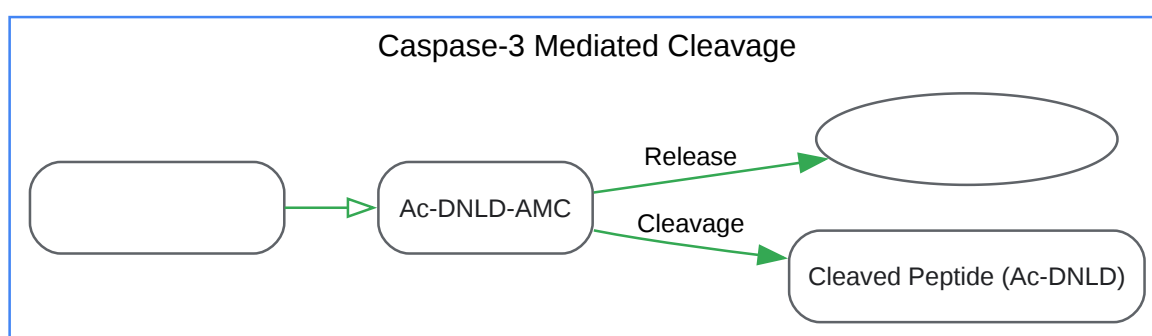
Substrate Specificity

A key advantage of **Ac-DNLD-AMC** is its high selectivity for caspase-3 over other caspases. Research has demonstrated that while the commonly used caspase-3 substrate, Ac-DEVD-AMC, can also be cleaved by caspases-7, -8, and -9, **Ac-DNLD-AMC** is efficiently cleaved by caspase-3 but shows minimal to no cleavage by caspases-7, -8, and -9.[2] This specificity allows for a more accurate quantification of caspase-3 activity, even in the presence of other active caspases.[2]

The selective recognition of the DNLD sequence by caspase-3 is attributed to specific interactions between the asparagine (N) and leucine (L) residues of the peptide with the S3 and S2 subsites of the caspase-3 active site, respectively.[2]

Enzymatic Cleavage and Signaling

The cleavage of **Ac-DNLD-AMC** is a hallmark of apoptosis. In response to pro-apoptotic stimuli, initiator caspases (such as caspase-8 or -9) are activated. These, in turn, cleave and activate executioner caspases, primarily caspase-3. Active caspase-3 then cleaves a host of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. The enzymatic reaction with **Ac-DNLD-AMC** serves as a direct measure of this pivotal step in the apoptotic cascade.



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Figure 1: Enzymatic cleavage of **Ac-DNLD-AMC** by active caspase-3.

Experimental Protocol: Caspase-3 Activity Assay

This protocol provides a general framework for measuring caspase-3 activity in cell lysates using **Ac-DNLD-AMC**. Optimization may be required depending on the cell type and experimental conditions.

I. Reagent Preparation

- Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.
- DTT (1 M): Dissolve 1.54 g of DTT in 10 ml of dH₂O. Store in aliquots at -20°C.
- Complete Lysis Buffer: Immediately before use, add DTT to the 1X Lysis Buffer to a final concentration of 10 mM. Keep on ice.

- **Ac-DNLD-AMC** Stock Solution (10 mM): Reconstitute the lyophilized peptide in DMSO. For example, to a 1 mg vial of **Ac-DNLD-AMC** (MW: 674.65), add 148.2 μ L of DMSO. Mix well. Store in light-protected aliquots at -20°C.
- Assay Buffer (1X): 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% glycerol. Store at 4°C.
- Complete Assay Buffer: Immediately before use, add DTT to the 1X Assay Buffer to a final concentration of 10 mM.

II. Cell Lysate Preparation

- Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control.
- Harvest cells (e.g., for adherent cells, scrape; for suspension cells, centrifuge at 500 x g for 5 minutes).
- Wash the cell pellet with ice-cold PBS.
- Resuspend the cell pellet in an appropriate volume of ice-cold Complete Lysis Buffer (e.g., 100 μ L per 1-2 x 10⁶ cells).
- Incubate on ice for 15-20 minutes.
- Centrifuge at 16,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant (cytosolic extract) and transfer to a pre-chilled tube.
- Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).

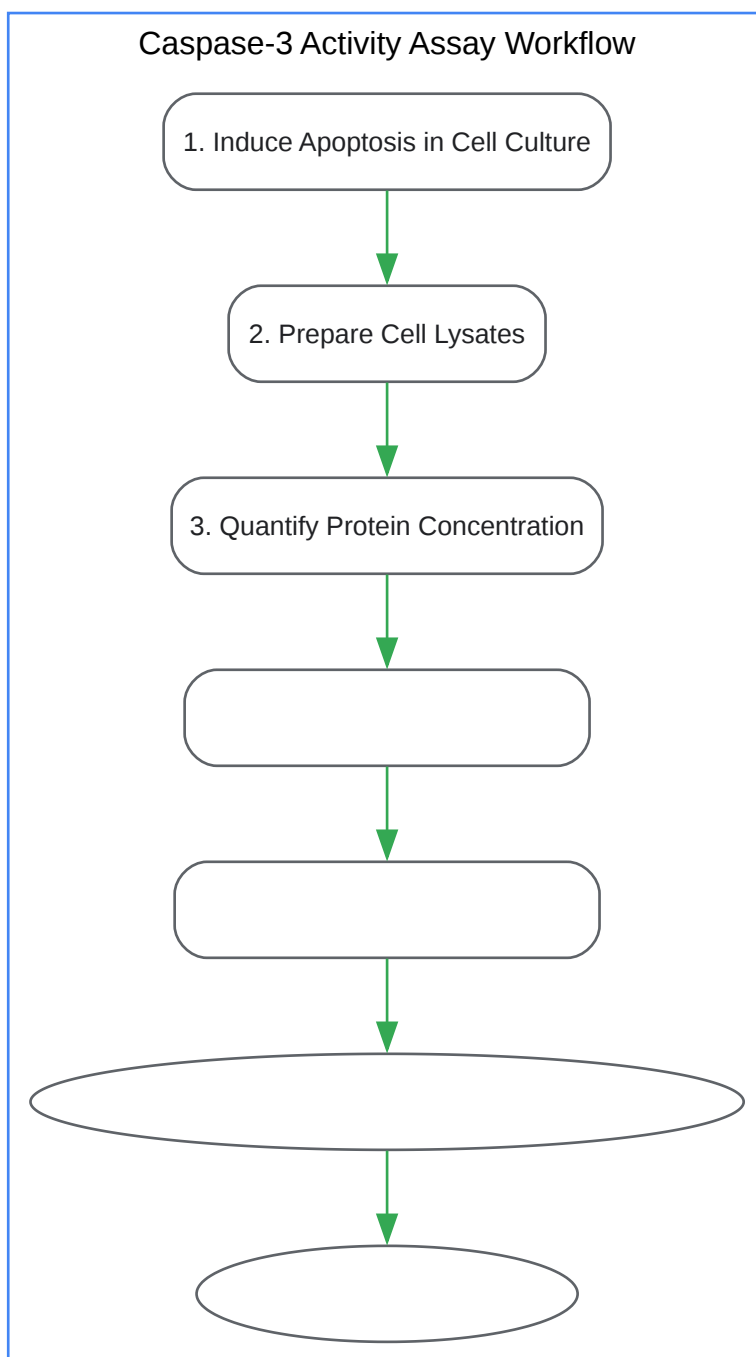
III. Assay Procedure

- Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) using Complete Assay Buffer.
- In a 96-well black, flat-bottom plate, add 50 μ L of each diluted cell lysate per well. Include a "no lysate" control well containing 50 μ L of Complete Assay Buffer for background fluorescence measurement.

- Prepare the substrate mix by diluting the 10 mM **Ac-DNLD-AMC** stock solution in Complete Assay Buffer to a final concentration of 100 μ M (a 1:100 dilution). Prepare enough for all wells.
- Start the reaction by adding 50 μ L of the 100 μ M substrate mix to each well (final concentration of **Ac-DNLD-AMC** will be 50 μ M).
- Immediately measure the fluorescence in a microplate reader with excitation at 355 nm and emission at 460 nm. This is the time zero reading.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.

IV. Data Analysis

- Subtract the background fluorescence (from the "no lysate" control) from all readings.
- Plot the fluorescence intensity versus time for each sample.
- The caspase-3 activity is proportional to the rate of increase in fluorescence (the slope of the linear portion of the curve).



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Figure 2: Experimental workflow for caspase-3 activity assay.

Conclusion

Ac-DNLD-AMC is a superior fluorogenic substrate for the specific and sensitive detection of caspase-3 activity. Its high selectivity, coupled with a straightforward assay protocol, makes it an essential tool for researchers investigating apoptosis in various contexts, from basic cell biology to the screening of potential therapeutic agents. The detailed information and protocols provided in this guide are intended to empower researchers to effectively utilize **Ac-DNLD-AMC** in their studies of programmed cell death.

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- To cite this document: BenchChem. [Basic properties and structure of Ac-DNLD-AMC peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10785910#basic-properties-and-structure-of-ac-dnld-amc-peptide]

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